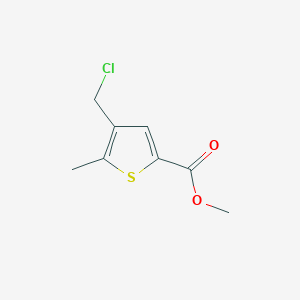

Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate

Description

Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate is a thiophene-based ester derivative featuring a chloromethyl substituent at the 4-position and a methyl group at the 5-position of the heterocyclic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive chloromethyl group, which facilitates further functionalization via nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₈H₉ClO₂S, with a molecular weight of 212.67 g/mol. Key physicochemical properties include moderate lipophilicity (predicted LogP ~2.8) and stability under standard storage conditions.

Properties

IUPAC Name |

methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVNRRSHOFMWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)OC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a thiophene ring, which contributes to its reactivity and biological properties. The presence of chloromethyl and carboxylate functional groups enhances its potential for interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the reactive chloromethyl group. This reactivity allows it to form covalent bonds with various biological molecules, including enzymes and receptors, thereby modulating their activity. The specific interactions can lead to a range of biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit significant antimicrobial properties. This compound is hypothesized to possess such properties due to the lipophilicity introduced by chlorine substituents, which can enhance membrane permeability and facilitate the compound's interaction with microbial cells.

Anticancer Potential

In vitro studies suggest that thiophene derivatives, including this compound, may demonstrate anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through the activation of specific pathways related to cell death .

Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : In one study, compounds structurally related to this compound were tested against various bacterial strains, demonstrating effective inhibition at micromolar concentrations.

- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of related thiophene derivatives on human cancer cell lines. The results indicated that these compounds could induce significant cell death in leukemia and breast cancer cells, suggesting potential for therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Screening

A screening campaign involving over 150,000 compounds identified several thiophene derivatives as promising candidates for antimicrobial agents. This compound was among those selected for further investigation due to its structural characteristics that suggest enhanced biological activity .

Case Study 2: Anticancer Activity

In a study focused on novel anticancer agents, this compound was tested alongside other derivatives. The results showed that it significantly inhibited the growth of several cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Summary Table of Biological Activities

Scientific Research Applications

Applications in Organic Synthesis

MMTC serves as an important intermediate in the synthesis of more complex thiophene derivatives. These derivatives are valuable in the development of:

- Organic Semiconductors : Thiophene derivatives are crucial for creating materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their electronic properties.

- Pharmaceuticals : MMTC is utilized as a building block for synthesizing biologically active compounds, including potential drugs with antimicrobial and anticancer properties.

Table 1: Comparison of Thiophene Derivatives

| Compound Name | Structure | Applications |

|---|---|---|

| Methyl 4-(chloromethyl)-5-methylthiophene-2-carboxylate | Structure | Organic semiconductors, pharmaceuticals |

| Methyl thiophene-2-carboxylate | Structure | Less reactive, fewer applications |

| Methyl 4,5-bis(chloromethyl)thiophene-2-carboxylate | Structure | More reactive, versatile applications |

Anticancer Activity

Research has demonstrated that MMTC and its derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The cytotoxic effects are often dose-dependent, indicating potential for therapeutic use.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MMTC | MCF-7 | 15.63 | Induction of apoptosis |

| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |

| Novel Thiophene Derivative | U-937 | <0.12 | Apoptosis induction |

Antimicrobial Properties

Thiophene derivatives have also shown promise as antimicrobial agents. The mechanism often involves interaction with bacterial enzymes or cell membranes, leading to cell death or inhibition of growth. This property is critical for developing new antibiotics to combat resistant strains of bacteria.

Industrial Applications

MMTC is increasingly being explored for its potential applications in:

- Corrosion Inhibitors : Due to its chemical structure, MMTC can be used to formulate compounds that protect metals from corrosion.

- Agrochemicals : The compound's reactivity makes it suitable for synthesizing herbicides and pesticides that can enhance agricultural productivity.

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated the synthesis of novel thiophene-based compounds from MMTC that exhibited enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics.

- Development of Organic Electronics : Research highlighted the use of MMTC-derived materials in fabricating high-performance organic semiconductors for electronic devices.

- Antimicrobial Screening : A comprehensive screening campaign identified several MMTC derivatives with potent antibacterial activity against common pathogens associated with hospital-acquired infections .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Reactivity in Nucleophilic Substitution

Preparation Methods

Radical Bromination and Subsequent Chlorination

- A common approach involves radical bromination of methyl 5-methylthiophene-2-carboxylate to form the bromomethyl intermediate, followed by conversion to the chloromethyl derivative.

- For example, the radical bromination of methyl 4-methylthiophene-2-carboxylic acid yields a bromomethyl intermediate, which can be further transformed into the chloromethyl compound through substitution reactions.

Chloromethylation Using Formaldehyde and Hydrochloric Acid

- A patented process describes chloromethylation of thiophene derivatives using a combination of formaldehyde (or paraformaldehyde), concentrated aqueous hydrochloric acid, and hydrogen chloride gas.

- The reaction is carried out preferably at temperatures between 0°C and 20°C, with the most advantageous range being 0°C to 10°C.

- The process can be conducted by mixing thiophene with a keto-group containing compound (such as methyl-isobutyl-ketone) and then adding this mixture to hydrochloric acid and formaldehyde, followed by introduction of hydrogen chloride gas.

- This method yields 2-chloromethylthiophene derivatives with high selectivity and yield (approximately 81% crude yield reported for 2-chloromethylthiophene), with minor by-products such as 3-chloromethylthiophene and dichloromethyl derivatives.

Selective Reduction and Functional Group Transformation

- Starting from dimethyl esters of thiophene dicarboxylates, selective monosaponification and reduction of carboxylic acid groups can yield alcohol intermediates.

- These alcohols can then be converted to chloromethyl groups by treatment with chlorinating agents, enabling the synthesis of chloromethylated thiophene esters.

Detailed Synthetic Route Example

Based on the literature synthesis of related compounds:

Analytical and Purification Considerations

- Syntheses are typically conducted under anhydrous, inert atmosphere conditions to prevent side reactions.

- Purification often involves washing with potassium carbonate solution to neutralize acids and remove impurities.

- Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C) are employed to confirm structure and purity.

- The reaction mixture composition can be monitored by GC to quantify the formation of desired chloromethylated products and by-products.

Summary of Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.